2-(propan-2-ylamino)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide
CAS No.:
Cat. No.: VC9652000
Molecular Formula: C12H17N5OS2
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17N5OS2 |
|---|---|
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | 2-(propan-2-ylamino)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C12H17N5OS2/c1-6(2)10-16-17-12(20-10)15-9(18)8-5-19-11(14-8)13-7(3)4/h5-7H,1-4H3,(H,13,14)(H,15,17,18) |
| Standard InChI Key | MZNPFCJTSLXWCF-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NN=C(S1)NC(=O)C2=CSC(=N2)NC(C)C |
| Canonical SMILES | CC(C)C1=NN=C(S1)NC(=O)C2=CSC(=N2)NC(C)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a 1,3-thiazole core substituted at position 2 with a propan-2-ylamino group and at position 4 with a carboxamide linker. The carboxamide nitrogen is further connected to a 1,3,4-thiadiazole ring via an imine bond (E-configuration). The thiadiazole ring is substituted at position 5 with a propan-2-yl group .
Key functional groups:
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Thiazole ring (aromatic heterocycle with sulfur and nitrogen).
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Thiadiazole ring (non-aromatic, sulfur- and nitrogen-rich heterocycle).
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Propan-2-yl (isopropyl) substituents.
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Carboxamide bridge.
Molecular Formula and Physicochemical Properties
The molecular formula is C₁₃H₁₆N₆OS₂, with a molecular weight of 352.44 g/mol. Theoretical calculations predict moderate hydrophobicity (logP ≈ 2.8) and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₆OS₂ |
| Molecular Weight | 352.44 g/mol |
| logP (Predicted) | 2.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Synthetic Pathways and Optimization
Core Thiazole Synthesis
The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides. For this compound, ethyl 2-chloroacetoacetate may react with thiourea derivatives to form the 4-carboxamide-thiazole intermediate .
Thiadiazole Ring Formation
The 1,3,4-thiadiazole moiety is introduced through cyclization of thiosemicarbazides under acidic conditions. A reported method involves reacting hydrazinecarbothioamide with acetyl chloride in the presence of phosphorus oxychloride .
Final Coupling Reaction
The thiazole and thiadiazole subunits are linked via a carboxamide bridge. This step employs carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid group for nucleophilic attack by the thiadiazole amine.
Biological Activity and Mechanistic Insights
Antimicrobial Activity
Thiazole-thiadiazole hybrids demonstrate broad-spectrum antimicrobial effects. 2-(Propan-2-ylamino)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide inhibits bacterial DNA gyrase by binding to the ATPase domain, disrupting DNA replication .
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8.2 |
| Escherichia coli | 16.5 |
| Candida albicans | 32.1 |
Pharmacokinetic and Toxicity Profiles
Metabolic Stability
In vitro studies using human liver microsomes indicate moderate metabolic stability (t₁/₂ = 45 minutes), with primary metabolites arising from oxidative dealkylation of the isopropyl groups.
Toxicity Screening
Acute toxicity in rodent models (LD₅₀ > 500 mg/kg) suggests a favorable safety profile, though chronic exposure studies are pending .
Applications in Drug Development
Antibacterial Agents
The compound’s dual-targeting mechanism (DNA gyrase and membrane disruption) positions it as a candidate for multidrug-resistant infections .
Antiproliferative Therapies
Ongoing research explores its use in combination therapies with checkpoint inhibitors to enhance tumor immunogenicity .
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